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Introduction
2-Amino-8-methoxyquinazoline is a heterocyclic organic compound with a molecular formula

of C₉H₉N₃O and a CAS Number of 708-15-6.[1][2] As a derivative of the quinazoline scaffold,

which is a core structure in numerous biologically active molecules, this compound is of

significant interest to researchers in medicinal chemistry and drug development. The

quinazoline ring system is known to exhibit a wide range of pharmacological activities,

including anticancer, antimalarial, and antimicrobial properties. The specific substitutions of an

amino group at the 2-position and a methoxy group at the 8-position are expected to modulate

the electronic properties and biological activity of the parent quinazoline molecule.

Accurate structural elucidation and characterization are paramount in the development of any

new chemical entity. This in-depth technical guide provides a detailed overview of the expected

spectroscopic properties of 2-Amino-8-methoxyquinazoline, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As experimental spectra

for this specific molecule are not widely available in the public domain, this guide synthesizes

data from structurally analogous compounds and foundational spectroscopic principles to

provide a reliable predictive framework for its characterization. This document is intended to

serve as a valuable resource for researchers, scientists, and drug development professionals

engaged in the synthesis and analysis of novel quinazoline derivatives.
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Molecular Structure and Predicted Spectroscopic
Overview
The structure of 2-Amino-8-methoxyquinazoline features a bicyclic system composed of a

pyrimidine ring fused to a benzene ring. The substituents, an amino group at C2 and a methoxy

group at C8, introduce specific functionalities that give rise to characteristic spectroscopic

signatures.

Caption: Molecular Structure of 2-Amino-8-methoxyquinazoline.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of hydrogen atoms. The predicted ¹H

NMR spectrum of 2-Amino-8-methoxyquinazoline in a solvent like DMSO-d₆ would display

distinct signals for the aromatic protons, the amino protons, and the methoxy protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Predicted J-
coupling (Hz)

~9.2 s 1H H4 -

~7.6 dd 1H H5 J = 8.0, 1.0

~7.4 t 1H H6 J = 8.0

~7.1 dd 1H H7 J = 8.0, 1.0

~6.8 br s 2H NH₂ -

~3.9 s 3H OCH₃ -

Interpretation and Rationale:
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Aromatic Protons: The quinazoline ring system gives rise to a set of signals in the aromatic

region. The proton at position 4 (H4) is expected to be the most deshielded due to the

influence of the adjacent nitrogen atoms, appearing as a singlet downfield. The protons on

the benzene ring (H5, H6, and H7) will exhibit characteristic splitting patterns. H5 and H7 are

expected to appear as doublets of doublets due to both ortho and meta coupling, while H6

will likely be a triplet due to coupling with its two ortho neighbors.

Amino Protons: The protons of the amino group at C2 are expected to appear as a broad

singlet. The chemical shift of these protons can be highly variable and is dependent on

factors such as solvent, concentration, and temperature due to hydrogen bonding and

exchange.

Methoxy Protons: The three protons of the methoxy group at C8 are magnetically equivalent

and will therefore appear as a sharp singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-8-methoxyquinazoline in

0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Data Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

Signal averaging (e.g., 16-64 scans) may be necessary to improve the signal-to-noise

ratio.

Data Processing:

Apply a Fourier transform to the free induction decay (FID).
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Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50

ppm).

Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to

the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton

decoupling to simplify the signals to singlets and improve sensitivity.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~162 C2

~155 C8a

~150 C4

~148 C8

~134 C6

~127 C4a

~118 C5

~115 C7

~56 OCH₃

Interpretation and Rationale:

Quaternary Carbons: The carbon atoms C2, C4, C8, C4a, and C8a are expected to show

distinct chemical shifts. C2, being bonded to two nitrogen atoms, will be significantly
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deshielded. C8, bonded to the electron-donating methoxy group, will also be downfield.

Aromatic CH Carbons: The protonated carbons of the benzene ring (C5, C6, and C7) will

appear in the typical aromatic region.

Methoxy Carbon: The carbon of the methoxy group will appear as a singlet in the upfield

region.

Experimental Protocol for ¹³C NMR Spectroscopy:

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher

concentration (20-50 mg) may be beneficial for improving the signal-to-noise ratio.

Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR

spectrometer.

Data Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,

and a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C

nucleus.

Data Processing:

Apply a Fourier transform to the FID.

Phase correct the spectrum.

Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3450-3300
N-H stretch (asymmetric and

symmetric)
Primary Amine

3050-3000 C-H stretch (aromatic) Aromatic Ring

2950-2850 C-H stretch (aliphatic) Methoxy Group

1650-1600 C=N stretch Quinazoline Ring

1620-1580 N-H bend Primary Amine

1580-1450 C=C stretch Aromatic Ring

1250-1200 C-O stretch (asymmetric) Aryl Ether

1050-1000 C-O stretch (symmetric) Aryl Ether

Interpretation and Rationale:

N-H Vibrations: The primary amino group will give rise to two characteristic stretching bands

in the high-frequency region, as well as a bending vibration around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹,

while the aliphatic C-H stretches of the methoxy group will appear just below 3000 cm⁻¹.

Ring Vibrations: The C=N and C=C stretching vibrations of the quinazoline ring system will

produce a series of sharp bands in the 1650-1450 cm⁻¹ region.

C-O Vibrations: The aryl ether linkage of the methoxy group will show characteristic

asymmetric and symmetric C-O stretching bands.

Experimental Protocol for IR Spectroscopy:

Sample Preparation:

Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous

potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using

a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and acquire the sample spectrum.

Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio

at a resolution of 4 cm⁻¹.

Data Processing: The spectrum is automatically ratioed against the background by the

instrument software to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It provides information about the molecular weight and fragmentation pattern of a

compound, which aids in its structural elucidation. For 2-Amino-8-methoxyquinazoline, the

molecular weight is 175.19 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Proposed Fragment

175 [M]⁺ (Molecular Ion)

160 [M - CH₃]⁺

146 [M - HCN]⁺

132 [M - CH₃ - CO]⁺

Interpretation and Fragmentation Pathway:
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Under electron ionization (EI), the molecular ion ([M]⁺) is expected to be observed at m/z 175.

The fragmentation of quinazoline derivatives often involves characteristic losses.[3] For 2-
Amino-8-methoxyquinazoline, the following fragmentation pathways are plausible:

Loss of a Methyl Radical: The methoxy group can undergo cleavage to lose a methyl radical

(•CH₃), resulting in a fragment ion at m/z 160.

Loss of Hydrogen Cyanide: A common fragmentation pathway for quinazolines is the loss of

hydrogen cyanide (HCN) from the pyrimidine ring, which would lead to a fragment at m/z

148.

Loss of Carbon Monoxide: Following the loss of the methyl radical, the resulting fragment

may lose carbon monoxide (CO), yielding a fragment at m/z 132.

[M]⁺˙
m/z = 175

[M - •CH₃]⁺
m/z = 160- •CH₃

[M - HCN]⁺˙
m/z = 148

- HCN

[M - •CH₃ - CO]⁺
m/z = 132

- CO

Click to download full resolution via product page

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile, with a small amount of formic acid (0.1%) to

promote protonation.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source, coupled to a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF).

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
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Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure,

drying gas flow, and temperature) to maximize the signal of the protonated molecule

[M+H]⁺.

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-

500).

Data Processing: The data system will display the mass spectrum, from which the m/z of the

molecular ion and any fragment ions can be determined. For structural confirmation, tandem

mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it

to collision-induced dissociation (CID) to observe its fragmentation pattern.

Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key

spectroscopic data for the characterization of 2-Amino-8-methoxyquinazoline. The predicted

¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a

robust framework for researchers to confirm the identity, purity, and structure of this compound

upon its synthesis. The characteristic signals and fragmentation patterns outlined herein should

serve as reliable benchmarks for the successful elucidation of this promising heterocyclic

molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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